

3-aminophthalate as a building block for metalorganic frameworks

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Compound of Interest		
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An In-depth Technical Guide to **3-Aminophthalate** as a Building Block for Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] This modularity allows for precise control over their structural and chemical properties, such as pore size, surface area, and functionality.[2] These tunable characteristics make MOFs highly promising for a wide range of applications, including gas storage and separation, catalysis, sensing, and, notably, drug delivery.[2][3] The ability to engineer MOFs with high porosity and functionalizable pore environments makes them ideal candidates for hosting and releasing therapeutic agents in a controlled manner.[1][4]

3-Aminophthalate: A Versatile Linker for Functional MOFs

3-Aminophthalic acid is a compelling organic linker for the synthesis of functional MOFs. Its key feature is the presence of both carboxylate groups, which coordinate with metal centers to form the framework structure, and a reactive primary amine group (-NH₂). This amine functionality serves as a chemical handle for post-synthetic modification (PSM), a powerful technique used



to introduce new functionalities into the MOF after its initial synthesis.[5] Through PSM, the properties of a **3-aminophthalate**-based MOF can be tailored for specific applications, such as enhancing its biocompatibility, altering its drug release profile, or introducing targeting moieties.

Synthesis and Characterization of 3-Aminophthalate MOFs

The most common method for synthesizing crystalline MOFs is solvothermal synthesis.[6] This process involves heating a solution of the metal salt and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF product.[6]

Experimental Protocol: Generalized Solvothermal Synthesis

The following is a generalized protocol for the synthesis of an amino-functionalized MOF. Note: This protocol would require optimization for the specific synthesis of a **3-aminophthalate**-based MOF, including adjustments to reagent ratios, temperature, and reaction time.

Reagents:

- Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride)
- 3-Aminophthalic Acid (linker)
- Solvent (e.g., N,N-Dimethylformamide DMF)
- Modulator (optional, e.g., Benzoic Acid, Formic Acid)

Procedure:

- Preparation of Precursor Solution:
 - In a glass vial, dissolve the chosen metal salt and 3-aminophthalic acid in DMF.
 - If a modulator is used to control crystal size and morphology, add it to the solution.
 - Ensure all components are fully dissolved, using ultrasonication if necessary.[1]



Solvothermal Reaction:

- Seal the vial tightly. For temperatures above the solvent's boiling point, a Teflon-lined stainless-steel autoclave is required.[7]
- Place the sealed vessel in a programmable oven.
- Heat the mixture to a temperature typically ranging from 80°C to 150°C for 24 to 72 hours.
- Isolation and Purification:
 - Cool the vessel to room temperature.
 - Collect the crystalline product by centrifugation or filtration.
 - Wash the collected crystals multiple times with fresh DMF to remove unreacted starting materials.[1]
 - Subsequently, wash with a more volatile solvent, such as ethanol or chloroform, to facilitate the removal of DMF.

Activation:

To activate the MOF, the solvent molecules residing within the pores must be removed.
 This is typically achieved by heating the purified MOF under vacuum.[8] This step is crucial for making the pores accessible for applications like drug loading.

Key Characterization Techniques

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the MOF.



Technique	Purpose	Typical Information Obtained
Powder X-Ray Diffraction (PXRD)	To confirm the crystallinity and phase purity of the synthesized MOF.[9]	A unique diffraction pattern that serves as a fingerprint for the crystalline structure.
Thermogravimetric Analysis (TGA)	To assess the thermal stability of the MOF and determine the temperature at which it decomposes.[9]	A plot of mass loss versus temperature, indicating the removal of solvent and eventual framework collapse.
Gas Adsorption (BET Analysis)	To determine the specific surface area and pore volume of the MOF.[10][11]	Nitrogen adsorption-desorption isotherms are used to calculate the Brunauer-Emmett-Teller (BET) surface area.
Scanning Electron Microscopy (SEM)	To visualize the morphology and crystal size of the MOF particles.	High-resolution images of the MOF crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the presence of the organic linker and any post-synthetic modifications.[12]	After digesting the MOF in acid, ¹ H NMR can verify the structure of the organic components.

Quantitative Data for Amino-Functionalized MOFs

While specific data for MOFs synthesized directly from **3-aminophthalate** is limited in the available literature, the following table presents representative data from MOFs constructed with the structurally similar linker, 2-aminoterephthalic acid (H₂ABDC). This data provides an insight into the expected properties of such materials.



MOF Designation	Metal Center	BET Surface Area (m²/g)	CO ₂ /N ₂ Selectivity	Heat of CO ₂ Adsorption (kJ/mol)	Reference
Mg-ABDC	Mg	Not Reported	396	>30	[9][13]
Co-ABDC	Со	Not Reported	326	>30	[9][13]
Sr-ABDC	Sr	Low	18	Not Reported	[9][13]

Note: The low surface area for Sr-ABDC was attributed to narrow pore apertures.[9][13]

Post-Synthetic Modification (PSM) of the Amino Group

The primary advantage of using **3-aminophthalate** as a linker is the potential for PSM. The amine group can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the MOF's properties.

Common PSM Reactions

- Amide Formation: Reaction with anhydrides or acyl chlorides to form amides.[12][14]
- Urea Formation: Reaction with isocyanates to form ureas.[14]
- Imine Formation: Reaction with aldehydes to form imines, which can be subsequently reduced to secondary amines.[14]

The success of PSM is typically confirmed by NMR and infrared spectroscopy, while PXRD is used to ensure the MOF's crystalline structure remains intact after the modification.[12]

Application in Drug Delivery

MOFs are excellent candidates for drug delivery due to their high drug loading capacity and the potential for controlled release.[15] The tunable pore size can accommodate various drug molecules, and the framework itself can be designed to be biodegradable and biocompatible. [3]



Drug Loading and Release Mechanisms

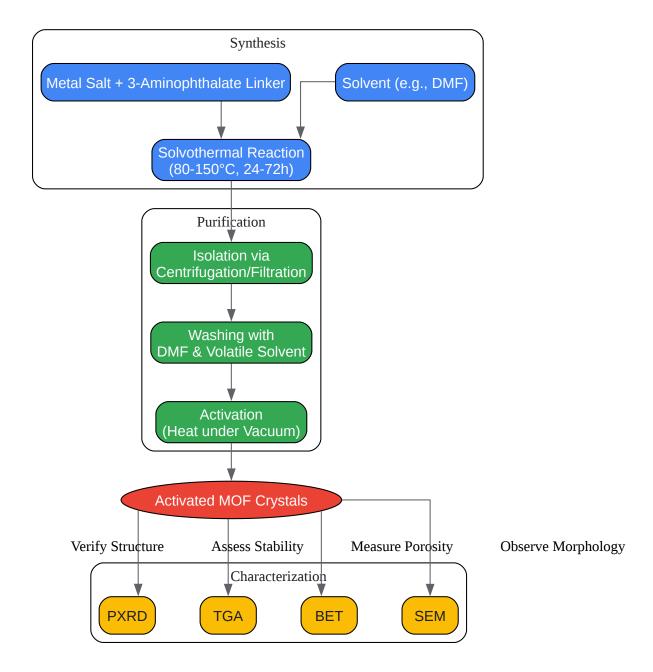
Drug Loading: Drugs are typically loaded into MOFs through simple immersion. The activated MOF is soaked in a concentrated solution of the drug, allowing the drug molecules to diffuse into the pores.[16] The loading efficiency depends on factors such as the pore size of the MOF, the size of the drug molecule, and the interactions between the drug and the MOF's internal surface.[6]

Drug Release: The release of drugs from MOFs can be triggered by various stimuli. For aminofunctionalized MOFs, a common release mechanism is a change in pH.[15] In the acidic environment of tumor tissues or specific cellular compartments, the MOF structure can destabilize, leading to the release of the encapsulated drug.[3] For example, 5-Fluorouracil loaded into a ZIF-8 MOF showed a faster release at pH 5.0 compared to pH 7.4.[15]

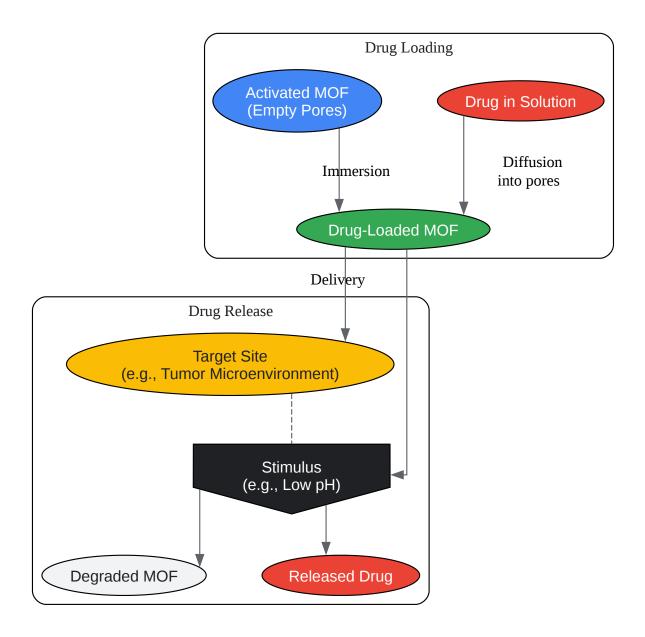
Drug	MOF Carrier	Loading Capacity (% wt)	Release Stimulus	Key Finding	Reference
5-Fluorouracil	ZIF-8	up to 60%	рН	Faster release in acidic conditions (pH 5.0).	[15]
Methotrexate	ZJU-64	~13.45%	Temperature	Hyperthermia can regulate drug release.	[15]
Ibuprofen	Cu-MOF	Not specified	рН	Rapid release in acidic solution (pH 1.2).	[15]

Visualizing Key Processes and Workflows Diagrams and Schematics









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